molecular formula C17H17N3O B5853761 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 5926-44-3

2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B5853761
CAS No.: 5926-44-3
M. Wt: 279.34 g/mol
InChI Key: KHKRMENPIRALFW-UHFFFAOYSA-N
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Description

2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that contains a triazole ring fused with a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The phenol group is introduced through substitution reactions, where the triazole intermediate reacts with phenolic compounds under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted phenol and triazole derivatives.

Scientific Research Applications

2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Interfering with cellular pathways, such as signal transduction or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-propyl-1H-1,2,4-triazole: Lacks the phenol group, resulting in different chemical properties and biological activities.

    2-(1-phenyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-phenyl-5-propyl-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-8-16-18-17(14-11-6-7-12-15(14)21)20(19-16)13-9-4-3-5-10-13/h3-7,9-12,21H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKRMENPIRALFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416690
Record name 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-44-3
Record name 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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